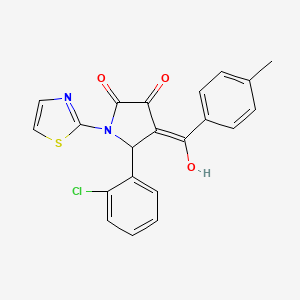

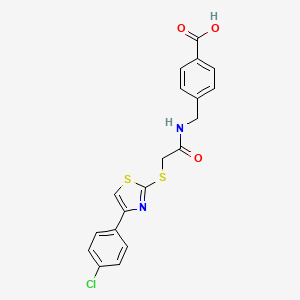

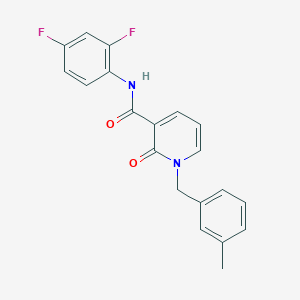

3-chloro-4-fluoro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-chloro-4-fluoro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide, also known as CFHPB, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. The compound is primarily used for its ability to inhibit certain enzymes and receptors, making it a valuable tool for studying the biochemical and physiological effects of these targets.

Aplicaciones Científicas De Investigación

Antimicrobial and Anticancer Evaluation

A study by Kumar et al. (2014) explored a series of benzenesulfonamide derivatives for their antimicrobial and anticancer activities. These derivatives showed more activity than the standard drug carboplatin but were less active than 5-fluorouracil against specific cell lines.

Kynurenine 3-Hydroxylase Inhibitors

Research by Röver et al. (1997) focused on benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase. They identified compounds with high-affinity inhibition, relevant for investigating the pathophysiological role of the kynurenine pathway after neuronal injury.

Precursors for “Acid Alizarin Violet N” Derivatives

A novel method for preparing benzenesulfonamide precursors of “Acid Alizarin Violet N” derivatives was presented by Katritzky et al. (1993). This method involved the chlorosulfonation of 2-nitroanisole and subsequent steps leading to the desired azobenzenesulfonamide.

Anticonvulsant Pharmacokinetics and Metabolism

The pharmacokinetics and metabolism of a new anticonvulsant, 3-chloro-4-(phenylsuccinimido)-benzenesulfonamide, were investigated by Mikeš et al. (1979). Their study involved the development of a chromatographic method for the determination of this compound and its metabolites.

Cytotoxicity and Carbonic Anhydrase Inhibition

Gul et al. (2016) synthesized a series of benzenesulfonamides and tested them for cytotoxicity and carbonic anhydrase inhibition. They discovered that certain derivatives showed interesting cytotoxic activities, crucial for further anti-tumor activity studies.

Antifungal Screening

A study by Gupta and Halve (2015) on the antifungal activity of novel benzenesulfonamide derivatives against Aspergillus niger and Aspergillus flavus revealed significant structure-activity relationship trends.

Cyclooxygenase-2 Inhibitory Properties

Research by Pal et al. (2003) focused on 1,5-diarylpyrazoles with benzenesulfonamide moieties. They discovered selectivity and potency for cyclooxygenase-2 inhibition, with potential for the development of injectable COX-2 specific inhibitors.

Enantioselective Fluorination

In a study by Wang et al. (2014), N-fluorobenzenesulfonamide was used in the enantioselective fluorination of 2-oxindoles, demonstrating its utility in synthesizing compounds with high yields and enantioselectivities.

Photosensitizer in Photodynamic Therapy

M. Pişkin et al. (2020) synthesized new benzenesulfonamide derivative groups with potential as Type II photosensitizers for cancer treatment in photodynamic therapy, due to their high singlet oxygen quantum yield.

Crystal and Molecular Structures

Kovalchukova et al. (2013) investigated the crystal and molecular structures of 3-amino-4-hydroxy benzenesulfonamide, providing insight into its tautomerism and acid-base equilibrium constants (Kovalchukova et al., 2013).

Propiedades

IUPAC Name |

3-chloro-4-fluoro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClFNO3S/c1-15(19,11-5-3-2-4-6-11)10-18-22(20,21)12-7-8-14(17)13(16)9-12/h2-9,18-19H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQPZYUNMSFGQCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC(=C(C=C1)F)Cl)(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClFNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

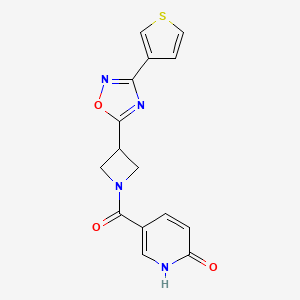

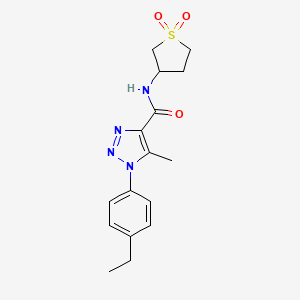

![5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2799198.png)

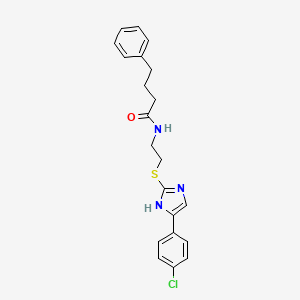

![3-{7-[(2,4-difluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2799207.png)